5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole
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Overview
Description
5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole is a chemical compound with a complex structure that includes a benzimidazole ring substituted with chloro, methyl, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole typically involves the reaction of 4-methyl-2-nitroaniline with trichloromethyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trichloromethyl groups, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chloro or trichloromethyl groups.
Scientific Research Applications
5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methyl-2-nitroaniline
- 5-Chloro-2-methyl-4-nitroaniline
- 2-Amino-4-chloro-5-nitrotoluene
Uniqueness
5-Chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
827042-53-5 |
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Molecular Formula |
C9H6Cl4N2 |
Molecular Weight |
284.0 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6Cl4N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
FMYSQFFPAVKKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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